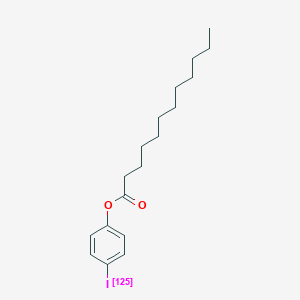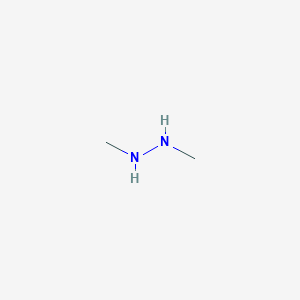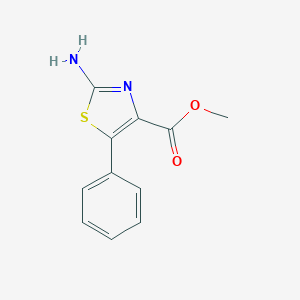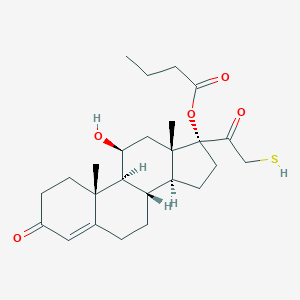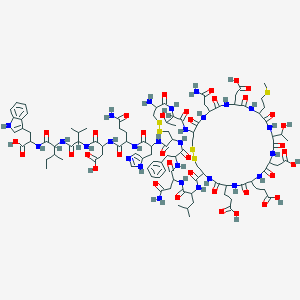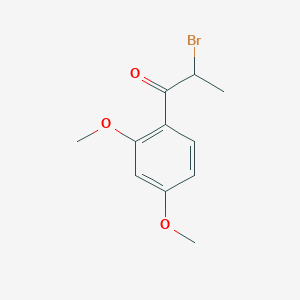
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated and dimethoxy-substituted propanones, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, involves halogen-exchange reactions leading to higher yields. This method demonstrates the compound's role as an effective chemical protective group, although no photolytic phenomena were observed in different solvents (Li Hong-xia, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds, such as (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, showcases a chalcone skeleton with bromophenyl and dimethoxyphenyl rings connected via a propene group. The structure features specific dihedral angles and weak intermolecular interactions, highlighting the compound's potential for forming stable crystalline structures (J. Jasinski et al., 2010).
Chemical Reactions and Properties
The chemical behavior of bromo- and dimethoxy-substituted propanones under various conditions has been explored. For example, enzymatic strategies have been developed for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, demonstrating the compound's versatility and potential as a precursor for various bioactive molecules (Ángela Mourelle-Insua et al., 2016).
Physical Properties Analysis
The physical properties of bromo- and dimethoxy-substituted compounds, such as solubility, melting points, and crystal structures, play a crucial role in their applications. For instance, the analysis of crystal packing and halogen bonding in similar compounds provides insights into their stability and reactivity (S. Kumar et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are essential for understanding the compound's potential applications. Studies on the brominated and dimethoxy-substituted compounds reveal their potential for forming stable intermediates and products in organic synthesis (Yanzhao Wang et al., 2010).
Aplicaciones Científicas De Investigación
Mechanistic Insights into Brominated Compound Reactions
Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin explores the acidolysis mechanisms of lignin model compounds, offering insights into the reactivity of brominated analogs in aqueous environments. This study highlights the importance of specific functional groups in determining reaction pathways, which can be relevant for understanding the behavior of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one under similar conditions (Yokoyama, 2015).
Environmental Impact and Analysis
Air‐sea flux of bromoform Controls, rates, and implications
discusses the global significance of bromoform, a brominated organic compound, in atmospheric chemistry. By understanding the sea-to-air flux of bromoform, researchers can gain insights into the environmental pathways and impacts of similar brominated compounds, potentially including the atmospheric and aquatic fate of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one (Quack & Wallace, 2003).
Applications in Organic Synthesis
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl details a synthesis method relevant to the production of brominated biphenyls. Understanding the synthetic routes and challenges in creating such compounds sheds light on the potential synthetic utility of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one in creating complex molecules for pharmaceutical or material science applications (Qiu et al., 2009).
Biodegradation and Environmental Remediation
Herbicides based on 2,4-D its behavior in agricultural environments and microbial biodegradation aspects
reviews the environmental behavior and microbial degradation of 2,4-D, a widely used herbicide. Although this review focuses on a specific herbicide, it highlights the importance of understanding the environmental degradation pathways of brominated compounds, potentially offering insight into the environmental fate and biodegradation of 2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one (Magnoli et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1-(2,4-dimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRRUQLUXLYHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,4-dimethoxyphenyl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

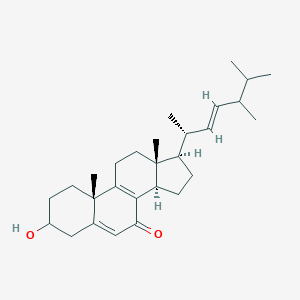

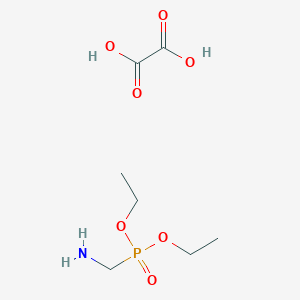
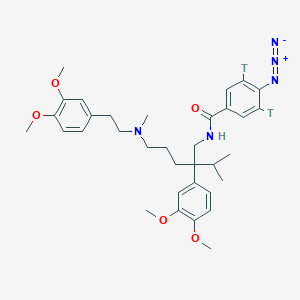
![2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B38067.png)

